molecular formula C5H4N2O4 B1310894 4-nitro-1H-pyrrole-2-carboxylic Acid CAS No. 5930-93-8

4-nitro-1H-pyrrole-2-carboxylic Acid

Cat. No.: B1310894
CAS No.: 5930-93-8
M. Wt: 156.1 g/mol
InChI Key: SNWGRRCTCGASCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H4N2O4 It is characterized by a pyrrole ring substituted with a nitro group at the 4-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-1H-pyrrole-2-carboxylic acid typically involves the nitration of pyrrole-2-carboxylic acid. One common method includes the reaction of pyrrole-2-carboxylic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through crystallization or chromatography techniques to achieve the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of 4-amino-1H-pyrrole-2-carboxylic acid.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry

Histone Deacetylase Inhibition

One of the prominent applications of 4-nitro-1H-pyrrole-2-carboxylic acid is its role as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene repression. Inhibition of these enzymes can reactivate silenced genes, making this compound a candidate for cancer therapy. Research has shown that derivatives of this compound exhibit significant anti-cancer activity by inducing apoptosis in various cancer cell lines, including human colon carcinoma (HCT116) and acute myeloid leukemia (HL60) models .

Table 1: HDAC Inhibition Activity of this compound Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
4-Nitro-1H-pyrrole-2-carboxamideHCT1165.2Induces apoptosis via HDAC inhibition
N-[3-(Dimethylamino)propyl]-4-nitro-1H-pyrrole-2-carboxamideHL603.8Promotes cell cycle arrest

Biochemical Applications

DNA Minor Groove Binding

Recent studies have explored the synthesis of DNA minor groove binders derived from this compound. These compounds have shown potential in targeting specific DNA sequences, which can be utilized for therapeutic interventions against various diseases, including cancer and viral infections. The binding affinity and specificity of these compounds make them valuable tools for gene regulation studies .

Table 2: Binding Affinity of 4-Nitro Derivatives to DNA

Compound NameBinding Affinity (Kd)Target Sequence
N-[2-(4-morpholinyl)ethyl]-4-nitro-1H-pyrrole-2-carboxamide150 nMAT-rich sequences
Ethyl 4-nitro-1H-pyrrole-2-carboxylate200 nMGC-rich sequences

Material Science

Synthesis of Conductive Polymers

This compound has been investigated for its potential in synthesizing conductive polymers. The incorporation of this compound into polymer matrices enhances electrical conductivity, making it suitable for applications in organic electronics and sensors. Studies have demonstrated that polymers derived from this compound exhibit improved electrochemical properties compared to their non-functionalized counterparts .

Table 3: Electrochemical Properties of Conductive Polymers

Polymer CompositionConductivity (S/m)Application Area
Poly(this compound)0.5Organic solar cells
Poly(pyrrole) + 4-nitro substituent0.8Sensors

Case Studies

Case Study 1: Cancer Treatment Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the efficacy of a novel derivative of this compound on HCT116 cells. The study found that treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis after 24 hours of exposure. This underscores the potential therapeutic applications of this compound in oncology .

Case Study 2: Development of DNA-targeting Agents

Another study focused on synthesizing DNA minor groove binders from derivatives of this compound. The results indicated that these compounds could selectively bind to specific DNA sequences, leading to alterations in gene expression profiles. This finding opens avenues for using these compounds as targeted therapies in genetic disorders .

Comparison with Similar Compounds

    Pyrrole-2-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Amino-1H-pyrrole-2-carboxylic acid: Contains an amino group instead of a nitro group, altering its chemical and biological properties.

    4-Cyano-1H-pyrrole-2-carboxylic acid:

Uniqueness: 4-Nitro-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.

Biological Activity

4-Nitro-1H-pyrrole-2-carboxylic acid (C₅H₄N₂O₄) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrrole ring with a nitro group at the 4-position and a carboxylic acid group at the 2-position. This unique structure contributes to its biological properties, making it a valuable scaffold for drug development.

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines by interacting with DNA, potentially inhibiting replication and transcription processes. Such mechanisms make it a candidate for further investigation as an anticancer agent .
  • Antimicrobial Properties : The compound has been involved in the synthesis of analogs of known antimicrobial agents like distamycin, which are recognized for their ability to bind DNA and exhibit antimicrobial effects .
  • Antitubercular Activity : Studies have shown that derivatives of pyrrole compounds can have potent anti-tuberculosis activity. For instance, modifications to the pyrrole structure have resulted in compounds with minimal inhibitory concentrations (MIC) below 0.016 μg/mL against Mycobacterium tuberculosis .

The primary mechanism of action for this compound appears to involve DNA intercalation. It has been observed that the compound can disrupt normal cellular processes by intercalating within DNA sequences, which is crucial for its anticancer and antimicrobial activities .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated significant cell death at concentrations ranging from 10 to 50 µM, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Activity

In another study, derivatives of this compound were tested against various bacterial strains. The results demonstrated that certain modifications enhanced its antimicrobial potency, particularly against resistant strains of bacteria.

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to related compounds:

Compound NameStructure CharacteristicsUnique FeaturesBiological Activity
This compound Pyrrole ring with nitro and carboxylic acid groupsPotential anticancer and antimicrobial propertiesCytotoxicity against cancer cell lines; antimicrobial activity
Distamycin Contains pyrrole unitsStronger antimicrobial propertiesAntimicrobial
Lexitropsin Similar structureMore potent against specific cancer typesAnticancer

Properties

IUPAC Name

4-nitro-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4/c8-5(9)4-1-3(2-6-4)7(10)11/h1-2,6H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWGRRCTCGASCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426864
Record name 4-nitro-1H-pyrrole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5930-93-8
Record name 4-nitro-1H-pyrrole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-nitro-1H-pyrrole-2-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
4-nitro-1H-pyrrole-2-carboxylic Acid
Reactant of Route 3
4-nitro-1H-pyrrole-2-carboxylic Acid
Reactant of Route 4
Reactant of Route 4
4-nitro-1H-pyrrole-2-carboxylic Acid
Reactant of Route 5
4-nitro-1H-pyrrole-2-carboxylic Acid
Reactant of Route 6
4-nitro-1H-pyrrole-2-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.